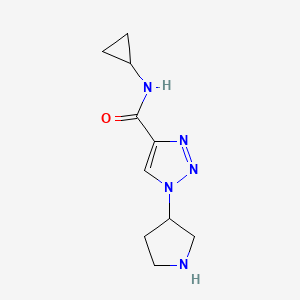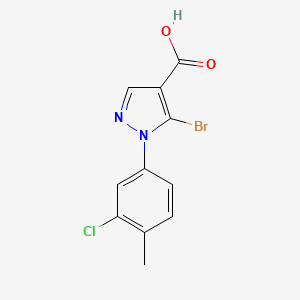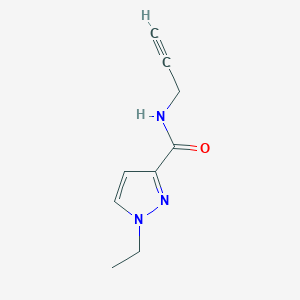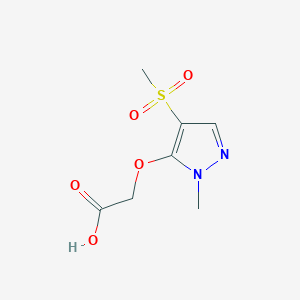
2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid is an organic compound that features a pyrazole ring substituted with a methylsulfonyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the methylsulfonyl group: The pyrazole intermediate is then treated with a methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Attachment of the acetic acid moiety: Finally, the methylsulfonyl-substituted pyrazole is reacted with chloroacetic acid under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfone derivatives.
Reduction: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of various esters and amides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Esters and amides of the acetic acid moiety.
科学的研究の応用
2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to enzymes or receptors and modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, while the acetic acid moiety can participate in hydrogen bonding and other interactions.
類似化合物との比較
- 2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-3-yl)oxy)acetic acid
- 2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)propanoic acid
Comparison:
- Structural Differences: The position of the substituents on the pyrazole ring or the nature of the acetic acid moiety can vary, leading to differences in chemical reactivity and biological activity.
- Uniqueness: 2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid is unique due to its specific substitution pattern, which can confer distinct properties such as enhanced stability or specific binding affinity to molecular targets.
特性
分子式 |
C7H10N2O5S |
|---|---|
分子量 |
234.23 g/mol |
IUPAC名 |
2-(2-methyl-4-methylsulfonylpyrazol-3-yl)oxyacetic acid |
InChI |
InChI=1S/C7H10N2O5S/c1-9-7(14-4-6(10)11)5(3-8-9)15(2,12)13/h3H,4H2,1-2H3,(H,10,11) |
InChIキー |
HAUMAWPLQJUIQZ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)S(=O)(=O)C)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


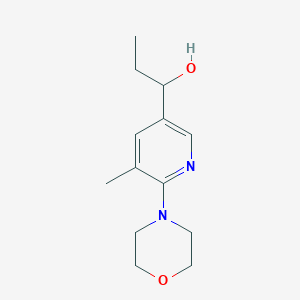
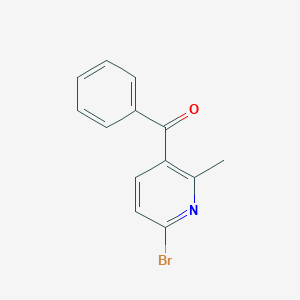
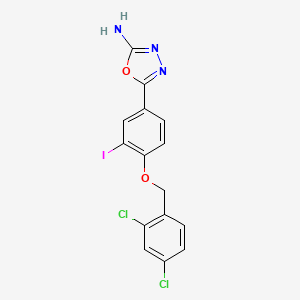
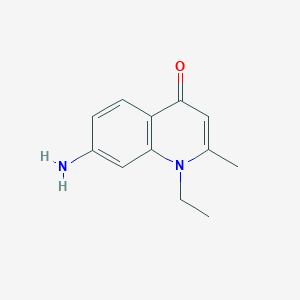
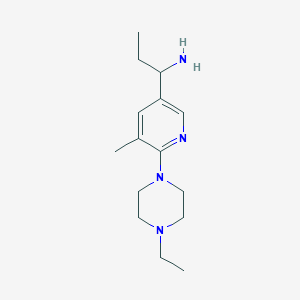

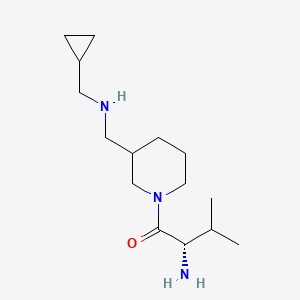
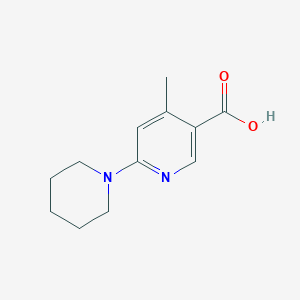

![N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B11793294.png)

